An In-depth Technical Guide to the Fundamental Properties of cis-beta-Methylstyrene
An In-depth Technical Guide to the Fundamental Properties of cis-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of cis-beta-methylstyrene, also known as (Z)-1-phenylpropene. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document details its chemical and physical properties, spectroscopic data, synthesis and purification methodologies, reactivity, and safety information.
Chemical and Physical Properties
cis-beta-Methylstyrene is a colorless to slightly yellow liquid.[1] It is an aromatic hydrocarbon with the chemical formula C₉H₁₀.[2][3] The cis or (Z) configuration of the double bond distinguishes it from its more stable trans or (E) isomer.[4] This geometric isomerism significantly influences its physical properties and reactivity. The trans isomer is generally more stable due to reduced steric hindrance.[5]
Table 1: Physical and Chemical Properties of cis-beta-Methylstyrene
| Property | Value | Reference |
| IUPAC Name | [(Z)-prop-1-enyl]benzene | [2] |
| Synonyms | (Z)-1-Phenylpropene, cis-1-Phenylpropene | [2] |
| CAS Number | 766-90-5 | [2] |
| Molecular Formula | C₉H₁₀ | [2][3] |
| Molecular Weight | 118.18 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 175 °C | [1] |
| Melting Point | -60 °C | [1] |
| Density | 0.914 g/cm³ | [1] |
| Refractive Index | 1.5430 | [1] |
| Flash Point | 45 °C | [1] |
| Solubility | Insoluble in water. Soluble in Chloroform and DMSO. | [1] |
| Stability | Volatile | [1] |
Spectroscopic Properties
The structural characterization of cis-beta-methylstyrene is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 2: 1H NMR Spectral Data of cis-beta-Methylstyrene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results |
Table 3: 13C NMR Spectral Data of cis-beta-Methylstyrene
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Table 4: IR Spectral Data of cis-beta-Methylstyrene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak assignments not explicitly found in search results |
Table 5: Mass Spectrometry Data of cis-beta-Methylstyrene
| m/z | Relative Intensity | Assignment |
| 118 | High | Molecular Ion (M⁺)[2] |
| 117 | High | [M-H]⁺[2] |
| 115 | Medium | [M-3H]⁺ or other fragmentation[2] |
| Other fragmentation data not detailed |
Synthesis and Purification
The synthesis of β-methylstyrene often yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable and, therefore, the major product in many reactions, such as the dehydration of 1-phenyl-1-propanol.[6] Achieving a high proportion of the cis isomer requires stereoselective synthesis methods.
3.1. Stereoselective Synthesis
Two primary methods are employed for the stereoselective synthesis of cis-alkenes:
-
Wittig Reaction: The reaction of an aldehyde or ketone with a non-stabilized phosphorus ylide predominantly forms the cis-alkene.[7] For the synthesis of cis-beta-methylstyrene, benzaldehyde (B42025) would be reacted with the ylide generated from ethyltriphenylphosphonium bromide.
-
Partial Hydrogenation of an Alkyne: The hydrogenation of an internal alkyne using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, yielding the cis-alkene.[8][9][10] In this case, 1-phenyl-1-propyne (B1211112) would be the starting material.
3.2. Experimental Protocols
Method 1: Wittig Reaction (General Procedure) A detailed experimental protocol for the Wittig reaction to synthesize an alkene is as follows:
-
Generation of the Ylide: A phosphonium (B103445) salt (e.g., ethyltriphenylphosphonium bromide) is suspended in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added to deprotonate the phosphonium salt, forming the brightly colored ylide.
-
Reaction with Aldehyde: The aldehyde (benzaldehyde) is dissolved in the same anhydrous solvent and added dropwise to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.
-
Work-up: After the reaction is complete, it is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of cis and trans isomers (with cis predominating), is then purified.[11][12][13]
Method 2: Partial Hydrogenation with Lindlar's Catalyst (General Procedure) A general experimental protocol for the partial hydrogenation of an alkyne is as follows:
-
Reaction Setup: The alkyne (1-phenyl-1-propyne) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane). Lindlar's catalyst is added to the solution.
-
Hydrogenation: The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically from a balloon). The progress of the reaction is monitored by techniques such as TLC or GC to prevent over-reduction to the alkane.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The resulting product, predominantly the cis-alkene, is purified to remove any remaining starting material or over-reduced alkane.[8][9][14]
3.3. Purification
The separation of cis and trans isomers of β-methylstyrene can be challenging due to their similar physical properties. Column chromatography is a common method for their purification.[6] Pre-packed glass columns with C18 stationary phases have been shown to be effective for the separation of E/Z isomers, sometimes requiring optimization of mobile phase pH and organic modifier content.[15]
Experimental Workflow for Stereoselective Synthesis of cis-beta-Methylstyrene
Caption: General experimental workflow for the stereoselective synthesis of cis-beta-methylstyrene.
Reactivity
The reactivity of cis-beta-methylstyrene is primarily dictated by the presence of the carbon-carbon double bond and the aromatic ring.
-
Epoxidation: The double bond can be converted to an epoxide. This reaction is of interest in synthetic chemistry as epoxides are versatile intermediates.[5] The stereochemistry of the starting alkene influences the stereochemistry of the resulting epoxide.
-
Polymerization: Like styrene (B11656), β-methylstyrene can undergo polymerization. The reactivity in polymerization is influenced by the stereochemistry of the double bond, with the trans isomer being reported to be more reactive towards styrene carbonium ions than the cis isomer.
-
Oxidation: Besides epoxidation, the double bond can be cleaved under stronger oxidizing conditions. For instance, ozonolysis of β-methylstyrene yields benzaldehyde and acetaldehyde.[3]
-
Atmospheric Reactions: In the atmosphere, β-methylstyrene is degraded by reaction with photochemically produced hydroxyl radicals and ozone.[3] The atmospheric half-life for the reaction with ozone is estimated to be around 4 hours for the cis-isomer.[3]
Safety and Handling
cis-beta-Methylstyrene is a flammable liquid and vapor.[2] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, well-ventilated area, away from sources of ignition.
Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
This guide provides a foundational understanding of cis-beta-methylstyrene. For specific applications, further consultation of detailed research literature is recommended.
References
- 1. CIS-BETA-METHYLSTYRENE | 766-90-5 [chemicalbook.com]
- 2. beta-Methylstyrene, cis- | C9H10 | CID 252324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-Methylstyrene | C9H10 | CID 12500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy trans-beta-Methylstyrene | 637-50-3 [smolecule.com]
- 5. trans-beta-Methylstyrene | 637-50-3 | Benchchem [benchchem.com]
- 6. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 15. chromatographytoday.com [chromatographytoday.com]
